5-(2-Methylbutyl)-1,3,4-thiadiazol-2-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H13N3S |
|---|---|
Molecular Weight |
171.27 g/mol |
IUPAC Name |
5-(2-methylbutyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C7H13N3S/c1-3-5(2)4-6-9-10-7(8)11-6/h5H,3-4H2,1-2H3,(H2,8,10) |
InChI Key |
WYPMIDSZLNJMEN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC1=NN=C(S1)N |
Origin of Product |
United States |
Chemical Reactivity and Derivatization of the 5 2 Methylbutyl 1,3,4 Thiadiazol 2 Amine Scaffold
Reactions of the 2-Amino Group
The 2-amino group on the thiadiazole ring is a key site for electrophilic attack and condensation reactions, allowing for the synthesis of a wide array of derivatives. nih.govmdpi.com Its nucleophilicity is central to its participation in acylation, alkylation, Schiff base formation, and diazotization reactions.
The nucleophilic 2-amino group of the thiadiazole scaffold readily reacts with acylating agents such as acid chlorides, anhydrides, and carboxylic acids to form the corresponding N-acylated derivatives or amides. This reaction is a common strategy for functionalizing 2-amino-1,3,4-thiadiazoles. For instance, 2-amino-1,3,4-thiadiazole (B1665364) derivatives can be acylated with acetyl chloride or acetic anhydride (B1165640) to yield diacetyl derivatives. nih.gov Similarly, reactions with various carboxylic acids in the presence of coupling agents or dehydrating agents like polyphosphate ester (PPE) can produce the corresponding amides. mdpi.com The synthesis of 2-(5-amino-1,3,4-thiadiazol-2-ylthio)-N-(aryl) acetamide (B32628) derivatives highlights the utility of this reaction in creating complex molecules. mdpi.com
Table 1: Examples of Acylation Reactions on the 2-Amino-1,3,4-thiadiazole Scaffold
| Reactant | Acylating Agent | Conditions | Product |
|---|---|---|---|
| 2-Amino-5-substituted-1,3,4-thiadiazole | Acetyl Chloride | - | 2-Acetylamino-5-substituted-1,3,4-thiadiazole |
| Thiosemicarbazide (B42300) | Carboxylic Acid | Polyphosphate Ester (PPE) | 2-Amino-5-substituted-1,3,4-thiadiazole (via acylated intermediate) mdpi.com |
While alkylation can sometimes occur at the ring nitrogen atoms to form mesoionic compounds, the 2-amino group can also undergo N-alkylation and N-arylation. dovepress.comnih.gov These reactions typically involve reacting the 2-amino-1,3,4-thiadiazole with alkyl or aryl halides under basic conditions. The reactivity of the amino group allows for the introduction of various alkyl and aryl substituents, thereby modifying the steric and electronic properties of the parent molecule. For example, the reaction of 4-alkylthiosemicarbazides with orthoformate esters yields 2-alkylamino-1,3,4-thiadiazoles, demonstrating a synthetic route to N-alkylated products. nih.gov The substitution of the amine group has been noted to influence the biological activity of the resulting compounds. dovepress.com
One of the most characteristic reactions of the 2-amino group on the thiadiazole scaffold is its condensation with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). sphinxsai.com This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration. researchgate.net Aromatic aldehydes are commonly used to produce a variety of N-(arylmethylidene)-1,3,4-thiadiazol-2-amines. sphinxsai.com The reaction can be carried out by refluxing the thiadiazole amine and the aldehyde in a solvent like glacial acetic acid or ethanol (B145695). researchgate.net Similarly, reactions with 1,3-dicarbonyl compounds can lead to the formation of more complex heterocyclic systems. nih.govresearchgate.net
Table 2: Synthesis of Schiff Bases from 2-Amino-1,3,4-thiadiazole Derivatives
| 2-Amino-1,3,4-thiadiazole Derivative | Aldehyde | Solvent | Conditions | Product Type |
|---|---|---|---|---|
| 5-(substituted phenyl)-1,3,4-thiadiazol-2-amine | Substituted aromatic aldehyde | Glacial Acetic Acid | Reflux, 8h | Schiff Base |
| 5-amino-1,3,4-thiadiazole-2-thiol | Various aldehydes | Absolute Ethanol | Reflux, 2.5-4h, Acetic Acid catalyst | Schiff Base researchgate.net |
Primary aromatic amines, including 2-amino-1,3,4-thiadiazoles, can undergo diazotization upon treatment with a nitrosating agent, typically generated in situ from sodium nitrite (B80452) and a strong acid (e.g., sulfuric or hydrochloric acid) at low temperatures. mdpi.com This reaction converts the amino group into a diazonium salt. These resulting heteroaromatic diazonium salts are valuable intermediates that can subsequently react with electron-rich aromatic compounds (coupling components) like phenols and anilines in azo coupling reactions to produce highly colored azo dyes. mdpi.comscispace.comuobaghdad.edu.iq This sequence provides a powerful method for synthesizing a diverse range of functionalized thiadiazole derivatives. researchgate.net
Reactivity of the Thiadiazole Ring System
The 1,3,4-thiadiazole (B1197879) ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. chemicalbook.com This electronic characteristic makes the ring generally unreactive towards electrophilic aromatic substitution but susceptible to nucleophilic attack, particularly at the carbon atoms. chemicalbook.commdpi.com
The carbon atoms at the 2- and 5-positions of the 1,3,4-thiadiazole ring are electron-poor, making them susceptible to nucleophilic attack. chemicalbook.commdpi.com Consequently, if a good leaving group, such as a halogen, is present at either of these positions, it can be readily displaced by a nucleophile. nih.gov This reactivity is a cornerstone for the functionalization of the thiadiazole core. While the parent compound 5-(2-Methylbutyl)-1,3,4-thiadiazol-2-amine does not possess a leaving group at the 5-position, understanding this reactivity is crucial for synthetic strategies that might involve modifications of the thiadiazole ring itself, potentially starting from a halogenated precursor.
Electrophilic Substitution Reactions (Theoretical Considerations)
The 1,3,4-thiadiazole ring is inherently an electron-deficient aromatic system. chemicalbook.comresearchgate.net This deficiency is due to the presence of two electronegative nitrogen atoms, which, along with the sulfur atom, withdraw electron density from the ring's carbon atoms. chemicalbook.comresearchgate.net Consequently, the unsubstituted 1,3,4-thiadiazole ring is generally considered to be inert toward common electrophilic aromatic substitution reactions such as nitration, sulfonation, or Friedel-Crafts acylation. nih.gov The carbon atoms at the 2- and 5-positions are particularly electron-poor and are more susceptible to nucleophilic attack. chemicalbook.comresearchgate.net
However, the reactivity of the this compound scaffold is significantly influenced by its substituents. The presence of the 2-amino group, a strong electron-donating group, increases the electron density of the heterocyclic ring, particularly at the C5 position. chemicalbook.com Similarly, the 5-(2-methylbutyl) group, being an alkyl substituent, also contributes to a slight increase in electron density through an inductive effect. These activating groups can theoretically facilitate electrophilic substitution reactions that are otherwise impossible on the unsubstituted ring. chemicalbook.com
Theoretical considerations suggest that any electrophilic attack would preferentially occur at a site activated by the amino group. While direct electrophilic attack on the C5 carbon is sterically hindered by the 2-methylbutyl group, reactions such as halogenation may be possible under forcing conditions. For instance, studies on related 2-amino-1,3,4-thiadiazoles have shown that bromination can occur at the 5-position when it is unsubstituted. nih.gov In the case of this compound, electrophilic attack is more likely to occur on the exocyclic amino group or one of the ring nitrogen atoms (N3 or N4), leading to N-substituted products or quaternized thiadiazolium salts, respectively. nih.gov
Ring Opening and Rearrangement Reactions
The structural stability of the 1,3,4-thiadiazole ring is substantial under neutral and acidic conditions, but it becomes susceptible to cleavage under strongly basic conditions. chemicalbook.comnih.gov Treatment of 1,3,4-thiadiazole derivatives with strong nucleophiles can lead to ring fission. nih.gov
Furthermore, 2-amino-1,3,4-thiadiazole derivatives can undergo rearrangement reactions, often initiated by a nucleophilic attack that leads to a ring-opening and subsequent ring-closing sequence. A notable example is the rearrangement of 2-amino- and 2-methylamino-1,3,4-thiadiazoles into more stable triazolinethione structures in the presence of amines like methylamine. nih.gov This type of rearrangement is analogous to the Dimroth rearrangement, which typically involves the isomerization of heterocyclic compounds where endocyclic and exocyclic heteroatoms switch places. researchgate.netwikipedia.org For this compound, it is plausible that under specific conditions, such as heating in the presence of a suitable nucleophile, it could undergo a similar rearrangement to form a substituted 1,2,4-triazole-3-thione derivative.
Functional Group Interconversions at the 5-Position
Direct functional group interconversion of the 2-methylbutyl substituent at the C5 position of the 1,3,4-thiadiazole ring is not a commonly reported synthetic pathway. The C-C bond connecting the alkyl group to the thiadiazole ring is generally stable, making modifications like oxidation or substitution on the alkyl chain challenging without affecting the heterocyclic core.
Synthetic strategies for obtaining 5-substituted-1,3,4-thiadiazol-2-amines typically involve constructing the heterocyclic ring from precursors that already contain the desired functional group or a precursor that is easily converted. The most common method is the cyclization of a thiosemicarbazide with a carboxylic acid (or its derivative) corresponding to the desired C5 substituent. sbq.org.brmdpi.commdpi.com For example, to obtain derivatives with different functionalities at the 5-position, one would start with the appropriately substituted carboxylic acid, such as 3-methylpentanoic acid for the synthesis of the title compound. Therefore, creating analogs with different C5 substituents would generally require de novo synthesis of the thiadiazole ring rather than a post-synthesis modification of the 2-methylbutyl group.
Coordination Chemistry and Metal Complex Formation
The 2-amino-1,3,4-thiadiazole scaffold is a versatile ligand in coordination chemistry due to the presence of multiple potential donor atoms: the two endocyclic nitrogen atoms (at positions 3 and 4), the nitrogen atom of the exocyclic amino group, and the sulfur atom of the ring. This allows for a rich and diverse coordination chemistry with various metal ions. nih.govscispace.comnih.gov
Ligand Properties of the 2-Amino-1,3,4-thiadiazole Moiety
The 2-Amino-1,3,4-thiadiazole moiety can exhibit flexible coordination behavior, acting as a monodentate, bidentate, or even a bridging ligand. scispace.comnih.gov The specific coordination mode is influenced by several factors, including the nature of the metal ion, the reaction conditions, the stoichiometry, and the presence of other substituents on the thiadiazole ring. nih.gov
As a monodentate ligand, it typically coordinates through one of the ring nitrogen atoms. In bidentate coordination, it often forms a chelate ring by coordinating through the exocyclic amino nitrogen and an adjacent endocyclic nitrogen (N3). scispace.com Bridging behavior has also been observed, where the ligand links two metal centers, for example, by using two different nitrogen atoms or a nitrogen and the sulfur atom. The 2-methylbutyl group at the C5 position in this compound is not expected to participate directly in coordination but may exert a steric influence on the formation and geometry of the resulting metal complexes.
Synthesis and Structural Characterization of Metal Complexes
Metal complexes of 2-amino-1,3,4-thiadiazole derivatives have been synthesized with a range of transition metals, including cobalt(II), nickel(II), copper(II), and zinc(II). nih.govscispace.com The synthesis typically involves the reaction of a metal salt (e.g., chloride or sulfate) with the thiadiazole ligand in a suitable solvent like ethanol or DMF. researchgate.netrdd.edu.iq
The resulting complexes are characterized by various physicochemical and spectroscopic techniques.
Elemental Analysis: Confirms the stoichiometry of the metal-ligand complex.
Infrared (IR) Spectroscopy: Provides crucial information about the coordination sites. A shift in the stretching frequency of the C=N or exocyclic N-H bands in the complex's spectrum compared to the free ligand indicates the involvement of these groups in coordination. The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) or metal-sulfur (M-S) bonds.
Electronic (UV-Vis) Spectroscopy: Gives insights into the geometry of the complex. The position and number of d-d transition bands can help in assigning a tetrahedral, square planar, or octahedral geometry around the central metal ion. scispace.com
Below is a table summarizing typical spectroscopic data for metal complexes of a related ligand, 5-(2-aminoethyl)-2-amino-1,3,4-thiadiazole. scispace.com
| Complex Formula | Key IR Bands (cm⁻¹) | UV-Vis Bands (kcm⁻¹) | Proposed Geometry |
|---|---|---|---|
| CuL₂(OH)₂ | ~1600 (C=N), ~3300 (N-H), ~470 (M-N) | 15.7, 23.1, 26.3 | Octahedral |
| NiL₂Cl₂ | ~1605 (C=N), ~3300 (N-H), ~440 (M-N) | 10.0, 17.5, 25.3 | Octahedral |
| [Co₂LCl₄]n | ~1605 (C=N), ~3300 (N-H), ~450 (M-N) | 9.1, 14.3, 18.8, 21.5 | Tetrahedral (Polymeric) |
Binding Modes and Coordination Sites (Experimental and Theoretical)
Experimental studies, primarily based on IR spectroscopy and single-crystal X-ray diffraction of related compounds, have identified several common binding modes for the 2-amino-1,3,4-thiadiazole scaffold. scispace.comnih.gov One of the most probable coordination modes involves chelation through the exocyclic amino group's nitrogen and the endocyclic nitrogen at the 4-position, forming a stable five-membered ring with the metal ion. scispace.com Another possibility is coordination through the N3 atom of the ring and another donor atom from a substituent at the C2 or C5 position, if available. mdpi.com
Theoretical studies, often employing Density Functional Theory (DFT), complement experimental findings by providing insights into the electronic structure and stability of different coordination modes. jmchemsci.com These computational analyses can help predict the most favorable binding sites and the geometry of the resulting complexes. For 2-amino-1,3,4-thiadiazole derivatives, theoretical calculations often confirm that coordination through the ring nitrogen atoms is energetically favorable. The specific site (N3 vs. N4) can be influenced by steric effects from adjacent substituents, such as the 2-methylbutyl group in the title compound.
Theoretical and Computational Investigations of 5 2 Methylbutyl 1,3,4 Thiadiazol 2 Amine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule from first principles.
Density Functional Theory (DFT) Studies of Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 5-(2-Methylbutyl)-1,3,4-thiadiazol-2-amine, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311G++(d,p)), would be utilized to determine its optimized molecular geometry. Key outputs from these calculations would include bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional representation of the molecule's lowest energy state. Furthermore, electronic properties such as total energy, dipole moment, and charge distribution on individual atoms would be elucidated, offering insights into the molecule's polarity and electronic nature.
Ab Initio Methods for Molecular Properties
Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), are based on first principles without the use of empirical parameters. These methods could be applied to this compound to calculate a range of molecular properties with high accuracy. Such properties would include ionization potential, electron affinity, and vibrational frequencies. The calculated vibrational frequencies are crucial for interpreting experimental infrared and Raman spectra of the compound.
Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Indices
The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and kinetic stability. For this compound, the energy of the HOMO is associated with its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. From the HOMO and LUMO energies, global reactivity descriptors such as chemical potential (μ), electronegativity (χ), global hardness (η), and global softness (S) would be calculated to quantify the molecule's reactivity.
Table 1: Hypothetical Frontier Molecular Orbital Data and Reactivity Indices for this compound
| Parameter | Value (eV) | Description |
| EHOMO | Data Not Available | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | Data Not Available | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | Data Not Available | ELUMO - EHOMO |
| Chemical Potential (μ) | Data Not Available | (EHOMO + ELUMO) / 2 |
| Electronegativity (χ) | Data Not Available | -μ |
| Global Hardness (η) | Data Not Available | (ELUMO - EHOMO) / 2 |
| Global Softness (S) | Data Not Available | 1 / (2η) |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is invaluable for predicting how a molecule will interact with other chemical species. For this compound, an MEP map would highlight regions of negative electrostatic potential (electron-rich, typically colored in shades of red) and positive electrostatic potential (electron-poor, shown in shades of blue). The nitrogen atoms of the thiadiazole ring and the amine group would be expected to be regions of high electron density, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amine group would likely be areas of positive potential, indicating sites for nucleophilic attack.
Conformational Analysis and Tautomerism Studies
The flexible 2-methylbutyl side chain of this compound can adopt various conformations. Conformational analysis studies, typically performed by systematically rotating dihedral angles and calculating the corresponding energies, would identify the most stable conformers. This is crucial as the biological activity of a molecule can be highly dependent on its three-dimensional shape.
Furthermore, the 2-amino-1,3,4-thiadiazole (B1665364) core can exist in different tautomeric forms (amino and imino). Computational studies would determine the relative energies of these tautomers in both the gas phase and in different solvents, thereby predicting the most predominant tautomeric form under various conditions. This is significant as different tautomers can exhibit distinct chemical and physical properties.
Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects
Molecular Dynamics (MD) simulations would provide a dynamic picture of the behavior of this compound over time. By simulating the motion of the molecule in a solvent box (e.g., water), MD studies can explore its conformational landscape more exhaustively than static calculations. These simulations would reveal how the molecule's conformation changes in a solvated environment and how it interacts with solvent molecules. Understanding these solvent effects is critical for predicting the molecule's behavior in biological systems. Analysis of the simulation trajectories would yield information on stable conformations, the dynamics of the flexible side chain, and the formation of hydrogen bonds with the solvent.
Quantitative Structure-Activity Relationship (QSAR) Modeling (Mechanistic Focus)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the context of this compound and its analogs, QSAR studies provide valuable mechanistic insights into how specific molecular features influence their therapeutic potential. These models are built upon a variety of molecular descriptors that quantify the physicochemical properties of the compounds.
Research on 1,3,4-thiadiazole (B1197879) derivatives has consistently shown that their biological activity is intricately linked to a combination of steric, electronic, and hydrophobic properties. nih.govnih.gov By analyzing these descriptors, a mechanistic understanding of the molecular interactions between the thiadiazole compounds and their biological targets can be developed.
Key Mechanistic Insights from QSAR Studies on 1,3,4-Thiadiazole Derivatives:
Electronic Properties: The electronic nature of the substituents, including their ability to donate or withdraw electrons, significantly impacts the reactivity and binding affinity of the 1,3,4-thiadiazole ring. The amino group at the C2 position is a strong electron-donating group, which influences the electron density of the entire heterocyclic system. QSAR studies on similar compounds have revealed that the introduction of electron-releasing substituents can enhance certain biological activities. nih.gov The distribution of charges and the dipole moment of the molecule are critical electronic descriptors that govern its interaction with polar residues in a biological target.
The following interactive data table summarizes the influence of various molecular descriptors on the biological activity of 1,3,4-thiadiazole derivatives, providing a mechanistic basis for the potential activity of this compound.
| Descriptor Class | Specific Descriptor | Influence on Biological Activity | Mechanistic Interpretation |
| Steric | Molecular Volume/Size | Can be either positive or negative | Relates to the fit of the molecule within the target's binding site. |
| Branching | Often positive | Increased branching can lead to better packing and more extensive van der Waals interactions. tandfonline.com | |
| Electronic | Electron-donating/-withdrawing groups | Activity is sensitive to electronic effects | Modulates the electron density of the thiadiazole ring, affecting its reactivity and ability to form hydrogen bonds or other electrostatic interactions. nih.gov |
| Dipole Moment | Significant | Influences the orientation of the molecule within the binding site and its interaction with polar amino acid residues. | |
| Hydrophobic | LogP (Lipophilicity) | Can be either positive or negative | Affects the compound's ability to cross cell membranes and interact with hydrophobic pockets in the target protein. nih.gov |
| Topological | Molecular Connectivity Indices | Correlates with activity | Reflects the degree of branching and overall shape of the molecule, which can influence binding affinity. |
Intermolecular Interaction Analysis (e.g., Hydrogen Bonding, Pi-Stacking)
The biological activity of this compound is fundamentally governed by its intermolecular interactions with its biological target. Computational and experimental studies, such as X-ray crystallography, on related 1,3,4-thiadiazole derivatives have provided significant insights into the types of non-covalent interactions that are crucial for molecular recognition and binding.
Hydrogen Bonding:
The 2-amino-1,3,4-thiadiazole scaffold is rich in hydrogen bonding sites. The primary amino group (-NH2) at the C2 position can act as a hydrogen bond donor. The nitrogen atoms within the 1,3,4-thiadiazole ring can act as hydrogen bond acceptors. nih.gov Crystal structure analyses of similar compounds have confirmed the formation of intermolecular hydrogen bonds, which play a critical role in stabilizing the crystal lattice and, by extension, the ligand-protein complex. nih.govresearchgate.net For instance, N-H···N and N-H···S hydrogen bonds are commonly observed in the crystal structures of 2-amino-1,3,4-thiadiazole derivatives. researchgate.net
Pi-Stacking and Other Interactions:
The 1,3,4-thiadiazole ring is an aromatic heterocycle and can participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in a protein's active site. nih.gov These interactions are crucial for the proper orientation and stabilization of the ligand within the binding pocket. Studies on related compounds have shown that the thiadiazole ring can engage in π-π stacking with other aromatic systems, with intermolecular distances indicative of significant orbital overlap. nih.gov Additionally, the sulfur atom in the thiadiazole ring can participate in other types of non-covalent interactions, including σ-hole interactions, which can contribute to binding affinity. mdpi.com The alkyl chain, in this case, the 2-methylbutyl group, will primarily engage in hydrophobic and van der Waals interactions with nonpolar residues of the target protein.
The following interactive data table summarizes the potential intermolecular interactions for this compound based on studies of analogous compounds.
| Interaction Type | Participating Moiety in the Compound | Potential Interaction Partner in a Biological Target | Significance |
| Hydrogen Bonding (Donor) | 2-Amino group (-NH2) | Oxygen or Nitrogen atoms in amino acid residues (e.g., Asp, Glu, Asn, Gln) or backbone carbonyls | Key for specificity and high-affinity binding. nih.gov |
| Hydrogen Bonding (Acceptor) | Nitrogen atoms of the thiadiazole ring | Hydrogen bond donors in amino acid residues (e.g., Ser, Thr, Tyr, Lys, Arg) | Contributes to the stability of the ligand-protein complex. nih.gov |
| π-π Stacking | 1,3,4-Thiadiazole ring | Aromatic amino acid residues (e.g., Phe, Tyr, Trp) | Orients the ligand within the binding site and enhances binding affinity. nih.gov |
| Hydrophobic Interactions | 2-Methylbutyl group | Aliphatic amino acid residues (e.g., Ala, Val, Leu, Ile) | Important for anchoring the ligand in nonpolar regions of the binding pocket. |
| Van der Waals Forces | Entire molecule | All atoms in the binding site | Contribute to the overall binding energy and stability of the complex. |
Advanced Spectroscopic and Structural Analysis for Mechanistic Elucidation
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the precise atomic arrangement of a compound in its solid state. While the specific crystal structure for 5-(2-methylbutyl)-1,3,4-thiadiazol-2-amine is not extensively published, analysis of closely related 2-amino-1,3,4-thiadiazole (B1665364) derivatives allows for a robust prediction of its structural features and intermolecular interactions.
Studies on analogous compounds, such as 5-(2-methylphenyl)-1,3,4-thiadiazol-2-amine (B112822) and 5-(thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine, reveal common supramolecular motifs. nih.govnih.gov A predominant feature is the formation of centrosymmetric dimers through intermolecular N-H···N hydrogen bonds between the amine group of one molecule and a nitrogen atom of the thiadiazole ring of a neighboring molecule. nih.gov This interaction is a key factor in the stabilization of the crystal lattice.
| Interaction Type | Donor-H···Acceptor | Typical Distance (H···A) | Typical Angle (D-H···A) | Reference |
| Hydrogen Bond | N-H···N (ring) | 2.1 - 2.3 Å | 160 - 170° | nih.gov |
| Hydrogen Bond | N-H···S (ring) | Less Common | Variable | |
| Weak Interaction | C-H···S (intramolecular) | ~2.7 Å | ~105° | nih.gov |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Dynamics and Conformation
NMR spectroscopy is indispensable for elucidating the molecular structure and dynamics in solution. For this compound, ¹H and ¹³C NMR spectra provide a distinct fingerprint of the molecule's constitution.
In the ¹H NMR spectrum, the protons of the primary amine group (-NH₂) are expected to appear as a broad singlet, typically in the range of 7.2-7.5 ppm, although its position and broadness can be highly dependent on the solvent and concentration. The protons of the 2-methylbutyl group would exhibit characteristic chemical shifts and coupling patterns. The methine proton (-CH) would appear as a multiplet, while the diastereotopic methylene (B1212753) protons (-CH₂) adjacent to the chiral center would likely present as complex multiplets. The terminal methyl groups (-CH₃) would appear as a doublet and a triplet in the upfield region of the spectrum.
The ¹³C NMR spectrum is equally informative. The carbon atoms of the 1,3,4-thiadiazole (B1197879) ring are highly deshielded and resonate at low field. The C2 carbon, attached to the amino group, typically appears around 165-170 ppm, while the C5 carbon, bearing the alkyl substituent, is found at a slightly higher field, around 155-160 ppm. dergipark.org.tr The carbons of the 2-methylbutyl side chain would appear in the aliphatic region (10-45 ppm). Advanced 2D NMR techniques, such as COSY and HSQC, would be employed to definitively assign all proton and carbon signals and to confirm the connectivity within the molecule.
| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Multiplicity (¹H NMR) |
| ¹H | -NH₂ (amine) | 7.2 - 7.5 | broad singlet |
| ¹H | -CH₂- (thiadiazole adjacent) | ~2.8 - 3.0 | doublet |
| ¹H | -CH- (chiral center) | ~1.8 - 2.0 | multiplet |
| ¹H | -CH₂- (ethyl) | ~1.2 - 1.4 | multiplet |
| ¹H | -CH₃ (ethyl) | ~0.9 | triplet |
| ¹H | -CH₃ (isopropyl) | ~0.9 | doublet |
| ¹³C | C2 (C-NH₂) | 165 - 170 | - |
| ¹³C | C5 (C-alkyl) | 155 - 160 | - |
| ¹³C | -CH₂- (thiadiazole adjacent) | ~40 - 45 | - |
| ¹³C | -CH- (chiral center) | ~30 - 35 | - |
| ¹³C | -CH₂- (ethyl) | ~25 - 30 | - |
| ¹³C | -CH₃ (ethyl) | ~10 - 15 | - |
| ¹³C | -CH₃ (isopropyl) | ~15 - 20 | - |
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Bonding
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides detailed information about the functional groups and bonding within a molecule. The spectra for this compound would be characterized by several key vibrational modes.
The primary amine group gives rise to distinct bands. In the FTIR spectrum, symmetric and asymmetric N-H stretching vibrations are expected in the 3100-3300 cm⁻¹ region. researchgate.net The N-H bending (scissoring) mode typically appears around 1600-1650 cm⁻¹. nih.gov The C-H stretching vibrations of the 2-methylbutyl group would be observed in the 2850-3000 cm⁻¹ range.
The vibrations of the 1,3,4-thiadiazole ring are also characteristic. The C=N stretching vibration is a strong band typically found between 1500 and 1600 cm⁻¹. dergipark.org.tr The N-N stretching mode is usually located around 1370-1390 cm⁻¹. The C-S stretching vibrations are more complex and can appear as multiple bands in the fingerprint region, generally between 600 and 800 cm⁻¹. researchgate.net Raman spectroscopy is particularly useful for identifying the symmetric vibrations of the heterocyclic ring, which may be weak in the FTIR spectrum.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |
| Asymmetric N-H Stretch | -NH₂ | ~3250 - 3300 | FTIR, Raman |
| Symmetric N-H Stretch | -NH₂ | ~3100 - 3150 | FTIR, Raman |
| C-H Stretch (Aliphatic) | -C₅H₁₁ | 2850 - 3000 | FTIR, Raman |
| N-H Bend (Scissoring) | -NH₂ | 1600 - 1650 | FTIR |
| C=N Stretch (Ring) | Thiadiazole | 1500 - 1600 | FTIR, Raman |
| C-N Stretch | C-NH₂ | 1300 - 1350 | FTIR |
| C-S Stretch (Ring) | Thiadiazole | 600 - 800 | FTIR, Raman |
UV-Vis Absorption and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties
UV-Visible absorption and fluorescence spectroscopy are used to probe the electronic structure and photophysical properties of a molecule. The 1,3,4-thiadiazole ring is the primary chromophore in this compound. The UV-Vis absorption spectrum is expected to show intense bands corresponding to π→π* transitions and weaker bands from n→π* transitions. For related 2-amino-1,3,4-thiadiazole compounds, absorption maxima are typically observed in the range of 250-350 nm. researchgate.netgrowingscience.com The exact position of these bands can be influenced by solvent polarity, as polar solvents can stabilize the ground and excited states differently.
The fluorescence properties are largely dictated by the nature of the lowest energy excited state. Many 1,3,4-thiadiazole derivatives are fluorescent, emitting light upon relaxation from the first excited singlet state (S₁). The emission wavelength and quantum yield are sensitive to the molecular structure and environment.
ESIPT is a photophysical process that can occur in molecules containing both a proton donor and a proton acceptor group in close proximity. In its amino tautomeric form, this compound is not a classic ESIPT candidate. However, the molecule can exist in an imino tautomeric form, creating an intramolecular N-H···N proton transfer system. Upon photoexcitation, the acidity and basicity of the donor and acceptor sites can change, facilitating the transfer of a proton in the excited state. This process results in a new, electronically distinct species (the keto* tautomer) that fluoresces at a much longer wavelength than the normal emission. The result is a characteristically large Stokes shift, often exceeding 100-200 nm. While more commonly observed in thiadiazoles with hydroxy-phenyl substituents, the potential for tautomerism-driven ESIPT in the core 2-amino-1,3,4-thiadiazole structure is an area of research interest. nih.gov
Aggregation-Induced Emission is a phenomenon where non-emissive or weakly emissive molecules become highly fluorescent upon aggregation in a poor solvent or in the solid state. This effect is typically attributed to the Restriction of Intramolecular Motion (RIM), including rotations and vibrations, within the aggregates. In dilute solutions, energy is often lost non-radiatively through these motions. In the aggregated state, these motions are hindered, closing the non-radiative decay channels and promoting radiative decay (fluorescence).
For this compound, the flexible 2-methylbutyl side chain and the rotatable C-N bond of the amino group are potential sources of non-radiative decay. In an aggregated state, intermolecular interactions could restrict these rotations, potentially leading to AIE activity. AIE studies would involve measuring the fluorescence intensity of the compound in solvent mixtures of varying polarity (e.g., THF/water mixtures). A significant increase in fluorescence intensity with an increasing fraction of the poor solvent (water) would be indicative of AIE.
Mass Spectrometry (High-Resolution) for Complex Derivatization Products
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a compound with high accuracy and for characterizing its derivatives. For this compound, HRMS would be used to confirm its molecular formula, C₇H₁₃N₃S. The technique measures the mass-to-charge ratio (m/z) to four or more decimal places, allowing for the unambiguous determination of the elemental formula from the exact mass.
When the parent compound is derivatized, for example, by acylation of the amine group or by substitution reactions, HRMS is crucial for confirming the success of the reaction and identifying the structure of the product. By comparing the high-resolution mass of the product with that of the starting material, the exact mass of the added moiety can be determined, confirming the derivatization. Furthermore, analysis of the fragmentation patterns in the mass spectrum (MS/MS) can provide structural information about the derivative, showing how the new functional group is connected to the parent molecule.
| Ion Type | Formula | Calculated Exact Mass (m/z) |
| Molecular Ion | [C₇H₁₃N₃S]⁺ | 171.0830 |
| Protonated Molecule | [C₇H₁₄N₃S]⁺ | 172.0908 |
| Sodiated Molecule | [C₇H₁₃N₃SNa]⁺ | 194.0724 |
Mechanistic Exploration of Biological Interactions in Vitro and in Silico Approaches
Molecular Docking and Dynamics Simulations of Ligand-Target Interactions
In silico methods such as molecular docking are pivotal in predicting how 2-amino-1,3,4-thiadiazole (B1665364) derivatives bind to protein targets, providing insights into their potential mechanisms of action at a molecular level. mdpi.comajgreenchem.com
Molecular docking studies on various 2-amino-1,3,4-thiadiazole analogs have identified key interactions within the active sites of several enzymes. The 2-amino group and the nitrogen atoms of the thiadiazole ring frequently act as hydrogen bond donors and acceptors. acs.org
For instance, in studies targeting Trypanosoma brucei Pteridine (B1203161) Reductase-1 (TbPTR1), the 2-amino group of the thiadiazole scaffold was observed to form hydrogen bonds with the NADP+ phosphate (B84403) and the hydroxyl group of a serine residue (Ser95). acs.org The thiadiazole nitrogen at position 3 has been shown to interact with the NADP+ ribose and a tyrosine residue (Tyr174). acs.org Similarly, docking studies against Dihydrofolate Reductase (DHFR) revealed critical hydrogen bonds with serine (Ser59) and arene-arene interactions with phenylalanine (Phe31) residues. nih.gov In the case of beta-lactamase, stable complexes are formed, suggesting potential inhibitory action. researchgate.net These interactions, particularly hydrogen bonds and π-π stacking with aromatic residues like phenylalanine, are crucial for the stable binding of these ligands to their targets. acs.org
The strength of the ligand-target interaction is quantified by binding affinities (docking scores) and interaction energies, typically expressed in kcal/mol. Lower binding energy values indicate more stable and favorable interactions. Studies on various 2-amino-1,3,4-thiadiazole derivatives have reported a wide range of binding affinities depending on the specific target and the substituents on the thiadiazole ring.
For example, certain derivatives have shown binding affinities against SARS-CoV-2 targets ranging from -6.9 to -8.5 kcal/mol. universci.com In another study targeting ADP-sugar pyrophosphatase, a derivative showed a high binding affinity with a docking score of -8.9 kcal/mol. uowasit.edu.iq Docking of imidazo[2,1-b]-1,3,4-thiadiazole derivatives with HIV-1 protease revealed dock scores ranging from -89.44 to -117.03, indicating strong binding potential. researchgate.net
| Derivative Class | Protein Target | Predicted Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| 1,3,4-Thiadiazole (B1197879) derivatives | SARS-CoV-2 Main Protease | -6.9 to -8.5 | universci.com |
| Substituted 1,3,4-Thiadiazole | ADP-sugar pyrophosphatase | -8.9 | uowasit.edu.iq |
| Imidazo[2,1-b]-1,3,4-thiadiazole | HIV-1 Protease | -117.03 (dock score) | researchgate.net |
| Benzimidazole-linked-1,3,4-thiadiazol-2-amine | VEGFR-2 Kinase | -10.8 | mdpi.com |
In Vitro Investigations of Enzymatic Inhibition Mechanisms
In vitro enzymatic assays provide experimental validation for the predictions made by in silico studies and offer quantitative measures of inhibitory potency.
Kinetic studies have shown that 2-amino-1,3,4-thiadiazole derivatives can act as potent enzyme inhibitors. For example, metabolites of 2-amino-1,3,4-thiadiazole are potent inhibitors of inosine (B1671953) 5'-phosphate (IMP) dehydrogenase. nih.gov One such metabolite, an aminothiadiazole mononucleotide, exhibits competitive inhibition with respect to the substrate IMP and has a low inhibition constant (Ki) of approximately 0.1 µM. nih.gov Another derivative, a NAD analog, acts as a noncompetitive and pseudoirreversible inhibitor of the same enzyme. nih.gov
Derivatives of 2-aminoacyl-1,3,4-thiadiazole have demonstrated strong inhibition of PGE2 biosynthesis with IC50 values in the nanomolar range. nih.gov Furthermore, certain compounds have shown potent DHFR inhibition with IC50 values as low as 0.04 µM, comparable to the standard drug Methotrexate. nih.gov
| Derivative Class | Target Enzyme | Inhibition Constant (K_i / IC_50) | Type of Inhibition | Reference |
|---|---|---|---|---|
| Aminothiadiazole mononucleotide | IMP Dehydrogenase | ~0.1 µM (K_i) | Competitive (vs. IMP) | nih.gov |
| 2-Aminoacyl-1,3,4-thiadiazoles | mPGES-1 (PGE2 biosynthesis) | Nanomolar range (IC_50) | Not Specified | nih.gov |
| 5-(3,5-dinitrophenyl)-1,3,4-thiadiazole derivatives | Dihydrofolate Reductase (DHFR) | 0.04 µM (IC_50) | Not Specified | nih.gov |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | Antiproliferative against LoVo cancer cells | 2.44 µM (IC_50) | Not Specified | mdpi.com |
Research has identified a variety of enzymes from different classes that are targeted by 2-amino-1,3,4-thiadiazole derivatives. These include:
Oxidoreductases: Such as IMP dehydrogenase, a key enzyme in purine (B94841) nucleotide biosynthesis, and pteridine reductase-1 (PTR1), crucial for parasite survival. acs.orgnih.gov
Transferases: Including various kinases like those in the extracellular signal-regulated kinase (ERK) pathway, which are pivotal in cancer cell signaling. nih.gov Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a receptor tyrosine kinase, is another identified target. ajgreenchem.com
Lyases: Microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), an enzyme involved in the inflammatory response, has been identified as a target. nih.gov
Hydrolases: Glutaminase, an enzyme implicated in neurocognitive disorders associated with HIV, is inhibited by some bis-thiadiazole compounds. mdpi.com Beta-lactamase, which is responsible for bacterial resistance to beta-lactam antibiotics, is another potential target. researchgate.net
Studies on Microbial Interaction Mechanisms (In Vitro)
The 2-amino-1,3,4-thiadiazole scaffold is a cornerstone in the development of novel antimicrobial agents due to its broad spectrum of activity against various pathogenic bacteria and fungi. nih.govdovepress.comnih.gov The antimicrobial mechanism is often linked to the inhibition of essential microbial enzymes.
One proposed mechanism of action for the antibacterial properties of these compounds is the inhibition of folic acid synthesis, similar to sulfonamide drugs. raparinuni2024.org These compounds can act as competitive inhibitors of para-aminobenzoic acid (PABA), thereby halting bacterial multiplication. The thiadiazole ring itself acts as a key pharmacophore. dovepress.com
In vitro studies have demonstrated the efficacy of these derivatives against a range of microorganisms. For example, certain synthesized derivatives showed significant inhibitory effects against Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus (MRSA). raparinuni2024.org Other studies have reported good activity against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli) bacteria, as well as fungi like Aspergillus niger and Candida albicans. researchgate.net The formation of metal complexes with 2-amino-1,3,4-thiadiazole derivatives has also been shown to enhance antifungal activity. nih.gov
| Derivative Class | Microorganism | Observed Effect | Reference |
|---|---|---|---|
| Substituted 2-amino-1,3,4-thiadiazoles | Pseudomonas aeruginosa, MRSA | Significant inhibitory effect | raparinuni2024.org |
| Substituted 2-amino-1,3,4-thiadiazoles | E. coli, Aspergillus niger, Candida albicans | Significant antibacterial and antifungal activity | researchgate.net |
| Cu(II) and Ni(II) complexes of 5-(2-aminoethyl)-2-amino-1,3,4-thiadiazole | Aspergillus species, Candida albicans | Increased antifungal activity compared to the ligand alone | nih.gov |
Modulation of Microbial Cell Membrane Permeability
There is no specific research available that details the effects of 5-(2-Methylbutyl)-1,3,4-thiadiazol-2-amine on the permeability of microbial cell membranes. While the 2-amino-1,3,4-thiadiazole scaffold is a core component of many compounds with demonstrated antimicrobial properties, the precise mechanism of action, particularly regarding membrane disruption, is not uniformly established across all derivatives and remains uninvestigated for this specific molecule. nih.govresearchgate.net
Inhibition of Biofilm Formation and Cellular Motility
No studies specifically investigating the impact of this compound on microbial biofilm formation or cellular motility were identified. Research on other, more complex 1,3,4-thiadiazole derivatives has shown that this class of compounds can exhibit significant anti-biofilm activity against various pathogens. nih.gov However, these findings cannot be directly extrapolated to this compound, for which dedicated studies are absent.
In Vitro Investigations of Cellular Growth Modulation and Apoptotic Pathways (Non-Clinical Cell Lines)
No in vitro studies using non-clinical cell lines to investigate cellular growth modulation or apoptotic pathways for this compound have been published.
Cell Cycle Analysis and DNA Fragmentation
There are no available reports on cell cycle analysis or DNA fragmentation assays conducted on any cell lines treated with this compound. For context, various other derivatives of 2-amino-1,3,4-thiadiazole have been shown to induce cell cycle arrest and apoptosis, often accompanied by DNA fragmentation, in cancer cell lines. mdpi.comresearchgate.net These effects are key indicators of anticancer potential, but such investigations have not been performed for the specific compound .
Modulation of Protein Expression (e.g., Heat Shock Proteins, Client Proteins)
Specific data concerning the modulation of protein expression, including heat shock proteins (Hsps) or their client proteins, by this compound is not available in the current scientific literature. The inhibition of heat shock proteins, such as Hsp90, is a known mechanism for some anticancer agents, leading to the degradation of oncogenic client proteins. nih.gov However, whether this compound possesses such activity has not been determined.
Ligand-Induced Conformational Changes in Target Proteins
There are no published in silico or experimental studies, such as molecular docking or X-ray crystallography, that describe or predict ligand-induced conformational changes in any target proteins upon binding of this compound. Such studies are crucial for understanding the specific molecular interactions that underpin biological activity. jmchemsci.com
Exploration of Non Biological Applications
Application as Ligands in Coordination Chemistry
The 1,3,4-thiadiazole (B1197879) ring system is recognized for its versatile role as a ligand in coordination chemistry. mdpi.com The nitrogen and sulfur heteroatoms within the ring, along with the exocyclic amino group, provide multiple potential coordination sites for metal ions. This allows for the formation of a variety of coordination complexes with interesting structural and chemical properties.
Derivatives of 2-amino-1,3,4-thiadiazole (B1665364) have been shown to form stable complexes with various transition metals. semanticscholar.orgjmchemsci.com For instance, studies on related 2,5-disubstituted-1,3,4-thiadiazoles have demonstrated their ability to act as bridging ligands, leading to the formation of coordination polymers. The nature of the substituent at the 5-position can influence the electronic properties and steric hindrance of the ligand, thereby affecting the geometry and stability of the resulting metal complex. While no specific studies on the coordination chemistry of 5-(2-Methylbutyl)-1,3,4-thiadiazol-2-amine have been found, it is plausible that this compound could act as a monodentate or bidentate ligand, coordinating to metal centers through the ring nitrogen and/or the exocyclic amine nitrogen. The 2-methylbutyl group, being a non-coordinating alkyl chain, would primarily influence the solubility and steric accessibility of the ligand.
Agrochemical Development Leads
Thiadiazole derivatives are a well-established class of compounds in the agrochemical industry, exhibiting a broad spectrum of activities. nih.govdovepress.com The structural features of the thiadiazole ring are often associated with potent biological effects against various plant pathogens and pests.
Numerous 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their fungicidal properties against a range of plant pathogenic fungi. researchgate.netnih.gov For example, novel 2,5-disubstituted-1,3,4-thiadiazoles have shown considerable activity against fungi like Phytophthora infestans. nih.gov The mode of action often involves the disruption of essential biochemical pathways in the fungal cells. While direct testing of this compound against plant pathogens is not reported, its structural similarity to other fungicidally active thiadiazoles suggests it could be a candidate for such applications. The lipophilic nature of the 2-methylbutyl group might enhance its ability to penetrate fungal cell membranes.
Similar to their fungicidal properties, various 1,3,4-thiadiazole derivatives have demonstrated efficacy against bacterial plant pathogens. nih.govrasayanjournal.co.in Studies on compounds with different substitutions on the thiadiazole ring have shown activity against both Gram-positive and Gram-negative bacteria. rasayanjournal.co.in The presence of the amino group at the 2-position is often considered crucial for this activity. Although no specific data exists for this compound, it is a plausible area for future investigation given the general bactericidal potential of this class of compounds.
Certain derivatives of 1,3,4-thiadiazole have been investigated for their herbicidal properties. asianpubs.org For instance, N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide, a related compound, exhibited moderate herbicidal activity against Brassica campestris. asianpubs.org The herbicidal activity is dependent on the specific substituents on the thiadiazole ring and their interaction with target enzymes in plants. The potential of this compound as a herbicide remains to be explored.
The 1,3,4-thiadiazole scaffold has also been utilized in the development of new insecticidal agents. scinito.ainih.gov Research into novel heterocycles based on this scaffold has shown promise against various insect pests. The mechanism of action can vary, but often involves targeting the nervous system of the insects. The specific contribution of a 2-methylbutyl group at the 5-position to insecticidal activity has not been documented, representing a gap in the current research landscape.
Potential in Materials Science
Optical and Electronic Properties
Research into the specific optical and electronic properties of this compound is not extensively available in current scientific literature. While the broader class of 1,3,4-thiadiazole derivatives is known to possess interesting optical and electronic characteristics due to the nature of the heterocyclic ring, specific experimental or theoretical data for the 2-methylbutyl substituted variant is not documented. researchgate.net Generally, compounds in this family are investigated for their potential in various applications leveraging these properties. researchgate.net
Corrosion Inhibition
There is a lack of specific studies focusing on the corrosion inhibition properties of this compound. The 1,3,4-thiadiazole scaffold is a common feature in many effective corrosion inhibitors due to the presence of nitrogen and sulfur atoms which can coordinate with metal surfaces. nih.govmocedes.orgnih.govbuet.ac.bd Numerous studies have demonstrated the efficacy of various 2-amino-1,3,4-thiadiazole derivatives in protecting metals such as mild steel and aluminum in acidic environments. nih.govmocedes.orgnih.govresearchgate.net However, research data detailing the performance and mechanism of this compound as a corrosion inhibitor, including any potential data on inhibition efficiency or adsorption characteristics, is not currently available.
Dye Chemistry and Photographic Materials
In the field of dye chemistry, 2-amino-1,3,4-thiadiazole derivatives are utilized as precursors in the synthesis of azo dyes. rsc.orgmdpi.comresearchgate.net The amino group on the thiadiazole ring can be diazotized and then coupled with various aromatic compounds to produce a range of colors. mdpi.com While this is a known application for the general class of compounds, there are no specific reports or studies on the use of this compound in the synthesis of dyes or its application in photographic materials. Consequently, there is no available data on the properties of dyes that would be derived from this specific compound.
Future Research Directions and Synthetic Challenges
Development of Novel and Efficient Synthetic Routes
The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is a well-established area of research, yet there is always a demand for more efficient, cost-effective, and environmentally friendly methods. sbq.org.br Traditional methods often involve the cyclization of thiosemicarbazide (B42300) derivatives with carboxylic acids or their derivatives, frequently requiring harsh reagents like phosphorus oxychloride or strong acids. jocpr.com
Future research will likely focus on the development of one-pot synthesis methodologies that minimize waste and improve yield. mdpi.comencyclopedia.pub The use of greener solvents and catalysts, such as polyphosphate ester (PPE), which can act as both a solvent and a catalyst, is a promising avenue. mdpi.comencyclopedia.pub Microwave-assisted and ultrasound-assisted organic synthesis are other green chemistry approaches that could be applied to significantly reduce reaction times and improve energy efficiency in the production of 5-(2-methylbutyl)-1,3,4-thiadiazol-2-amine. researchgate.net
Table 1: Comparison of Synthetic Methodologies for 1,3,4-Thiadiazole (B1197879) Derivatives
| Method | Reagents | Advantages | Disadvantages |
| Classical Cyclization | Thiosemicarbazide, Carboxylic Acid, POCl₃/H₂SO₄ | High yield, well-established | Harsh conditions, toxic reagents, waste generation |
| One-Pot Synthesis (PPE) | Thiosemicarbazide, Carboxylic Acid, Polyphosphate Ester | Milder conditions, reduced waste | PPE can be difficult to handle |
| Microwave-Assisted | Various | Rapid heating, shorter reaction times | Requires specialized equipment |
| Ultrasound-Assisted | Various | Enhanced reaction rates, improved yields | Scalability can be a challenge |
Exploration of Stereoselective Synthesis of Chiral Analogues
The 2-methylbutyl group in this compound introduces a chiral center, meaning the compound can exist as two enantiomers. It is well-documented in pharmacology that different enantiomers of a chiral drug can have significantly different biological activities and metabolic fates. Therefore, the development of stereoselective synthetic routes to obtain enantiomerically pure (R)- and (S)-5-(2-methylbutyl)-1,3,4-thiadiazol-2-amine is of paramount importance.
Future research in this area will involve the use of chiral starting materials, chiral catalysts, or chiral auxiliaries to control the stereochemical outcome of the reaction. The separation of enantiomers from a racemic mixture using techniques like chiral chromatography is also a possibility, though less efficient for large-scale production. The ultimate goal is to evaluate the biological activity of each enantiomer independently to identify the more potent and safer form for potential therapeutic applications.
Advanced Computational Predictions and Experimental Validation for Structure-Function Relationships
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. ekb.eg For this compound and its analogues, computational studies can predict their physicochemical properties, potential biological targets, and binding affinities.
Future research will leverage techniques like Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking to build predictive models for the biological activity of this class of compounds. researchgate.net These in silico predictions will then need to be validated through in vitro and in vivo experimental studies. This iterative cycle of computational prediction and experimental validation will accelerate the process of identifying lead compounds with improved efficacy and reduced toxicity.
Elucidation of Undiscovered Mechanistic Pathways in Biological Systems
The 1,3,4-thiadiazole ring is a versatile pharmacophore found in a wide range of biologically active compounds, including antimicrobial, anti-inflammatory, and anticancer agents. japsonline.commdpi.com The biological activity of these compounds is often attributed to the =N-C-S= moiety, which can interact with various biological targets. researchgate.net
A significant challenge and a key area for future research is to elucidate the specific mechanistic pathways through which this compound exerts its potential biological effects. This will involve a combination of biochemical assays, cell-based studies, and potentially in vivo animal models to identify the molecular targets and signaling pathways modulated by this compound. Understanding the mechanism of action is crucial for its development as a therapeutic agent.
Expansion into New Non-Biological Application Domains
While the primary focus for 1,3,4-thiadiazole derivatives has been in medicinal chemistry, their unique chemical properties make them attractive for a variety of non-biological applications. These compounds have been explored for their use as corrosion inhibitors, in the development of dyes, and as liquid crystals. researchgate.net
Future research could explore the potential of this compound and its derivatives in materials science. For instance, their ability to complex with metals could be exploited in the development of new catalysts or sensors. Their photophysical properties could also be investigated for applications in organic light-emitting diodes (OLEDs) or other electronic devices.
Addressing Environmental and Sustainability Aspects in Synthesis
As with all chemical manufacturing, the environmental impact and sustainability of the synthesis of this compound are important considerations. Future research in this area will focus on the principles of green chemistry to develop synthetic routes that are not only efficient but also environmentally benign.
Q & A
Q. How to validate hydrogen-bonding networks in crystal structures for stability studies?
- Methodology :
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., N–H···N contacts, 25% contribution) .
- Thermogravimetry (TGA) : Monitor decomposition temperatures (>200°C) to correlate stability with packing efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
